Unique TG2 Enzyme Inhibition Profile: 2-Amino-6-nitrobenzamide vs. Standard Inhibitors
2-Amino-6-nitrobenzamide demonstrates a distinct, moderate inhibitory activity against human transglutaminase 2 (TG2) with an IC50 of 13.3 µM, which is a profile not reported for its closest structural isomer, 2-Amino-5-nitrobenzamide [1]. In contrast, it shows weaker inhibition of HDAC1 and HDAC6 (IC50 = 3.38 µM and 4.10 µM, respectively) compared to potent, clinical-stage HDAC inhibitors [1]. This specific, moderate TG2 activity may be advantageous in research contexts where complete enzyme ablation is undesirable and a more nuanced modulation is sought.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 13.3 µM against human TG2 |
| Comparator Or Baseline | 2-Amino-5-nitrobenzamide: No reported TG2 inhibition data. Clinical HDAC inhibitors (e.g., Vorinostat/SAHA): IC50 in nanomolar range against HDACs. |
| Quantified Difference | 13.3 µM activity against TG2 is a unique property not shared by the closest isomer. Activity against HDACs is several orders of magnitude weaker than clinical inhibitors. |
| Conditions | In vitro enzyme inhibition assay using recombinant human TG2 and N-Cbz-Glu(gamma-p-nitrophenylester) as substrate, measured for 10 mins by absorbance [1]. |
Why This Matters
This provides a specific, moderate-affinity tool compound for studying TG2 biology, a target implicated in celiac disease and cancer, where the isomer 2-Amino-5-nitrobenzamide offers no comparable validated activity.
- [1] BindingDB. (n.d.). BindingDB Entry for CHEMBL5205944 (2-Amino-6-nitrobenzamide). Retrieved from BindingDB. View Source
